5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

TNAP Alkaline Phosphatase Vascular Calcification

5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-35-2, MFCD26107435) is a synthetic aryl sulfonamide derivative that integrates a 5-bromo-2,4-dimethylphenyl group with a quinolin-3-amine moiety via a sulfonamide bridge. With a molecular weight of 391.3 Da, a calculated LogP of 4.41, and a polar surface area of 59 Ų, the compound exhibits physicochemical properties characteristic of drug-like small molecules within the quinoline-benzenesulfonamide chemotype.

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.3 g/mol
CAS No. 1374679-35-2
Cat. No. B6417276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
CAS1374679-35-2
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C
InChIInChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3
InChIKeyRYKXMWQBIHHXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-35-2): Core Identifier and Chemical Class for Research Procurement


5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-35-2, MFCD26107435) is a synthetic aryl sulfonamide derivative that integrates a 5-bromo-2,4-dimethylphenyl group with a quinolin-3-amine moiety via a sulfonamide bridge . With a molecular weight of 391.3 Da, a calculated LogP of 4.41, and a polar surface area of 59 Ų, the compound exhibits physicochemical properties characteristic of drug-like small molecules within the quinoline-benzenesulfonamide chemotype [1]. Members of this chemotype have been validated as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and as disruptors of the Cks1–Skp2 protein–protein interaction [2][3]. The compound is commercially available as a screening compound from multiple suppliers at purities ≥90% [1].

Why N-(Quinolin-3-yl)benzenesulfonamide Analogs Cannot Be Interchanged Without Quantitative Validation


Within the N-(quinolin-3-yl)benzenesulfonamide class, relatively minor perturbations to the aryl substitution pattern produce large-magnitude shifts in both potency and selectivity [1]. For TNAP inhibition, the presence, position, and identity of substituents on the benzenesulfonamide ring can shift IC50 values by more than 100-fold between closely related analogs [1]. Furthermore, the chemotype is not confined to a single biological target: structurally similar molecules have been reported as TNAP inhibitors, Cks1–Skp2 PPI disruptors, and NK-3 receptor ligands, with target preference exquisitely dependent on substitution patterning [2][3]. Even substitution at the same ring position with sterically similar halogens (Cl vs. Br) or alkyl groups (H vs. CH3) can redirect biological activity across entirely different target classes [4]. Consequently, procurement for a specific research application cannot rely on generic class membership; compound selection must be guided by direct or structurally proxied quantitative evidence.

Quantitative Differential Evidence: 5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide vs. Closest Analogs


TNAP Inhibition: Structural Proximity to Validated Nanomolar Inhibitor 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide

The target compound shares the quinolin-3-yl sulfonamide scaffold with 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (TNAP Inhibitor, CAS 496014-13-2), a validated and commercially available reference inhibitor with an IC50 of 190 nM against human TNAP . The critical SAR determinant for TNAP inhibition within this series is the presence of an ortho-alkoxy substituent on the arylsulfonyl ring; removal of the ortho-methoxy group results in a dramatic loss of activity (compound 15, inactive) [1]. The target compound replaces the 2,5-dimethoxy substitution with 2,4-dimethyl and introduces a 5-bromo substituent—a substitution pattern not explicitly profiled in the published TNAP SAR, creating an unexplored vector for potency and selectivity differentiation. The 5-bromo substituent may confer distinct steric and electronic properties relative to the 5-methoxy or 5-chloro analogs that have been profiled [2].

TNAP Alkaline Phosphatase Vascular Calcification Inhibitor Selectivity

Cks1–Skp2 Protein–Protein Interaction Inhibition: Differentiated Quinoline Substitution vs. 5-Bromo-8-toluylsulfonamidoquinoline

The Cks1–Skp2 PPI is a validated oncology target where disruption leads to stabilization of the CDK inhibitor p27, a tumor suppressor [1]. The hit compound for this target class is 5-bromo-8-toluylsulfonamidoquinoline (compound 1 in Singh et al. 2015), which places the quinoline as the core scaffold with sulfonamide substitution at the 8-position [1]. In contrast, the target compound features the quinoline at the sulfonamide amine terminus (N-quinolin-3-yl), a reversed connectivity that has not been systematically evaluated for Cks1–Skp2 activity. SAR from the Singh et al. study established that both a sulfonamide NH and a quinoline nitrogen are essential for PPI disruption; the target compound retains these features but in a distinct topological arrangement [1]. Additionally, the 2,4-dimethyl-5-bromophenyl group introduces steric bulk at positions that are unsubstituted in the original hit, potentially altering binding mode and selectivity relative to the reference compound [2].

Cks1-Skp2 Protein-Protein Interaction Ubiquitin Ligase p27 Tumor Suppressor

LogP and Physicochemical Differentiation from Methoxy-Substituted Analogs

The replacement of methoxy groups (characteristic of the lead TNAP inhibitor series) with methyl groups and the introduction of a bromine atom substantially alters the lipophilicity profile of the target compound [1]. The target compound has a calculated LogP of 4.41 [1], compared to 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide which has a predicted LogP of approximately 2.9–3.0 [2]. This ~1.4 LogP unit increase (corresponding to approximately 25-fold higher octanol-water partition) is driven by the replacement of polar methoxy substituents with lipophilic methyl groups and the electron-withdrawing, hydrophobic bromine atom [3]. The elevated LogP may enhance membrane permeability but could reduce aqueous solubility; the TNAP lead compound 1 has measured solubility of 138.2 µg/mL [4], whereas the target compound is expected to have lower solubility based on the LogP shift and lower polar surface area (59 Ų vs. ~77 Ų for the dimethoxy analog) [1].

Lipophilicity Permeability LogP Drug-likeness ADME

Bromine Substituent: Synthetic Handle and Heavy Atom Effect for X-Ray Crystallography

The 5-bromo substituent on the benzenesulfonamide ring provides distinct practical advantages over the corresponding des-bromo, chloro, or methyl-substituted analogs [1]. The bromine atom serves as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling structure-activity relationship expansion from a common intermediate [2]. In X-ray crystallography, the anomalous scattering signal of bromine (f" = 1.28 e⁻ at Cu Kα) facilitates experimental phasing for protein-ligand co-crystal structure determination—a capability absent in the des-halogen or chloro analogs (f" for Cl = 0.70 e⁻ at Cu Kα) [3]. Furthermore, brominated quinoline-sulfonamide derivatives have demonstrated radiosensitizing activity in cancer cell lines, with the bromine atom contributing to enhanced DNA damage upon γ-irradiation through increased photoelectric cross-section [4]. The closest comparator, 5-bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide, shares the heavy atom but contains a methoxy group that alters electronic properties and may affect radiosensitization potential [5].

Halogen Bonding X-Ray Crystallography Heavy Atom Radiosensitization Cross-Coupling

Procurement and Quality Specifications: Purity, Packaging, and Supplier Availability vs. Reference Inhibitor Standards

The target compound is commercially available from Enamine Ltd. and UORSY via ChemSpace at a catalog purity of 90%, with packaging options from 1 mg to 20 mg and lead times of approximately 5 days [1]. In contrast, the reference TNAP inhibitor 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2) is supplied by Sigma-Aldrich as a Calbiochem® product with ≥95% HPLC purity, supported by a certificate of analysis, extensive characterization data, and documented storage/stability profiles (stable for 6 months at 4°C in DMSO stock solution) . The target compound is positioned as a screening compound rather than a fully characterized chemical probe, and its purity (90%) is below the ≥95% threshold typically recommended for quantitative biological assays [2]. No published certificates of analysis, stability data, or biological activity validation are available for this specific compound.

Screening Compound Chemical Probe Purity Procurement Supply Chain

In Vivo Pharmacokinetic and Pharmacodynamic Validation Gap

No in vivo pharmacokinetic (PK), pharmacodynamic (PD), or toxicology data have been reported for the target compound. In contrast, the lead TNAP inhibitor 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide has published in vivo PK data in rats, demonstrating a Cmax of 1.5 µg/mL at 1 hour following subcutaneous administration of 4.13 mg/kg, with plasma concentrations within the therapeutic range for TNAP inhibition . Additionally, that compound has been profiled for in vitro ADME properties, including microsomal stability (78% remaining at 30 min), plasma stability (97% remaining at 30 min), PAMPA permeability (58% flux), and aqueous solubility (138.2 µg/mL at pH 7.4) [1]. The target compound lacks any of these ADME/PK data points, representing a critical evidence gap that must be addressed through de novo experimental characterization before any in vivo application can be considered.

Pharmacokinetics In Vivo Bioavailability Metabolic Stability Therapeutic Development

Recommended Research Applications for 5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide Based on Quantitative Evidence


TNAP Inhibitor SAR Expansion and Selectivity Profiling

The target compound is best deployed as a structurally differentiated probe for expanding the structure-activity relationship landscape of TNAP inhibitors beyond the extensively characterized 2,5-dimethoxy series. Its distinct 2,4-dimethyl-5-bromo substitution pattern addresses an unexplored vector within the published SAR [1]; head-to-head TNAP IC50 determination against the reference inhibitor (IC50 = 190 nM) can immediately quantify the functional consequence of replacing methoxy with methyl/bromo substituents. Parallel selectivity screening against placental alkaline phosphatase (PLAP) and intestinal alkaline phosphatase (IAP)—where the lead compound shows IC50 >100 µM —will establish whether the brominated analog maintains or improves the remarkable isozyme selectivity of the series.

Crystallographic Fragment-Based Lead Optimization Using Bromine Anomalous Scattering

The single bromine atom (f" = 1.28 e⁻ at Cu Kα) enables experimental phasing for co-crystallization studies with TNAP or Cks1–Skp2, a capability unavailable with the des-halogen or chloro analogs [1]. Soaking or co-crystallization experiments can rapidly deliver high-resolution structural information on the binding mode of the N-(quinolin-3-yl)benzenesulfonamide scaffold, guiding rational design of higher-affinity analogs. The confirmed TNAP inhibitory activity of the 5-bromo-2-methoxy analog (IC50 = 141 nM ) supports the viability of crystallographic studies with this chemotype.

Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling from the 5-Bromo Handle

The aryl bromide at the 5-position serves as a versatile synthetic handle for parallel library synthesis via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [1]. Starting from this single intermediate, a focused library of 5-aryl, 5-amino, or 5-alkynyl derivatives can be rapidly generated and screened against multiple targets (TNAP, Cks1–Skp2, NK-3R) to map the pharmacological space accessible through this substitution vector. This synthetic strategy is not feasible with the des-bromo or 5-chloro analogs commonly used in the published TNAP inhibitor series .

Radiosensitization Studies in Oncology Models

Brominated quinoline-sulfonamide conjugates have demonstrated the ability to enhance the cell-killing effect of γ-radiation, with select compounds exhibiting better activity than doxorubicin in combination radiotherapy models [1]. The target compound, bearing both a bromine atom and a quinoline-sulfonamide scaffold, is a candidate for evaluation in clonogenic survival assays under ionizing radiation, benchmarked against the published brominated quinoline-sulfonamide series. The absence of this compound from the published radiosensitization literature represents an opportunity for novel discovery with potential IP generation .

Quote Request

Request a Quote for 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.